

A Technical Guide to the Isotopic Purity and Stability of Bisphenol B-¹³C₁₂

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Compound of Interest

Compound Name: Bisphenol B-¹³C₁₂

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This document provides a comprehensive technical overview of Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol B in various matrices. This guide details the methodologies for assessing its isotopic purity and stability, presents typical data in structured formats, and illustrates relevant chemical and biological pathways.

Introduction to Bisphenol B-¹³C₁₂

Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate resins and other consumer products.[1][2] Like BPA, BPB has been identified as an endocrine-disrupting chemical (EDC), exhibiting estrogenic effects, sometimes with greater potency than BPA.[2][3] Its potential impact on human health and the environment necessitates sensitive and accurate analytical methods for its detection and quantification.[4]

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. BPB-¹³C₁₂, in which the twelve carbon atoms of the two phenyl rings are replaced with the ¹³C isotope, is the ideal internal standard for quantifying native BPB. Its identical chemical and physical properties ensure it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization efficiencies, allowing for highly accurate correction of analytical variability. The quality of this standard, defined by its isotopic purity and stability, is paramount for reliable analytical results.

Chemical Specifications

The fundamental properties of Bisphenol B- $^{13}\text{C}_{12}$ are summarized below. These specifications are critical for its application in quantitative analytical methods.

Property	Value	Source
Chemical Name	4,4'-(Ethane-1,2-diyl)bis(phenol)- $^{13}\text{C}_{12}$	Inferred
Molecular Formula	$^{13}\text{C}_{12}\text{C}_4\text{H}_{18}\text{O}_2$	
Molecular Weight	254.22 g/mol	
Unlabeled CAS No.	77-40-7	
Typical Isotopic Purity	$\geq 99\%$	
Typical Chemical Purity	$\geq 98\%$	

Isotopic Purity Assessment

The isotopic purity of BPB- $^{13}\text{C}_{12}$ is a measure of the extent to which ^{12}C atoms have been replaced by ^{13}C atoms at the designated positions. This is a critical parameter, as the presence of unlabeled or partially labeled species can interfere with the quantification of the native analyte. The primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocol: Isotopic Purity via LC-HRMS

This protocol outlines the determination of isotopic enrichment using liquid chromatography coupled with high-resolution mass spectrometry.

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of BPB- $^{13}\text{C}_{12}$.

Materials:

- Bisphenol B- $^{13}\text{C}_{12}$ sample

- LC-MS grade acetonitrile and water
- Calibrated High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
- UPLC/HPLC system

Methodology:

- **Sample Preparation:** Prepare a solution of BPB- $^{13}\text{C}_{12}$ in acetonitrile at a concentration of approximately 1 $\mu\text{g/mL}$.
- **Chromatography:** Inject the sample onto a C18 column. Use a gradient elution with mobile phases of water (A) and acetonitrile (B), both with 0.1% formic acid, to achieve chromatographic separation.
- **Mass Spectrometry:** Operate the mass spectrometer in full scan mode with electrospray ionization (ESI) in negative ion mode. Set the resolution to >70,000 to resolve the isotopic peaks.
- **Data Analysis:**
 - Extract the ion chromatogram for the $[\text{M-H}]^-$ ion of BPB- $^{13}\text{C}_{12}$ ($m/z \sim 253.15$).
 - From the mass spectrum, identify the monoisotopic peak for the fully labeled compound (M_0) and any peaks corresponding to incompletely labeled species (M_{-1} , M_{-2} , etc.) or the unlabeled compound.
 - Calculate the isotopic purity using the formula: $\text{Isotopic Purity (\%)} = [\text{Intensity}(M_0) / \Sigma(\text{Intensities of all isotopic peaks})] \times 100$

Experimental Protocol: Purity and Structure via NMR Spectroscopy

NMR spectroscopy confirms the position of the ^{13}C labels and assesses both chemical and isotopic purity.

Objective: To confirm the structural integrity and quantify isotopic enrichment at specific carbon positions.

Materials:

- Bisphenol B- $^{13}\text{C}_{12}$ sample (5-10 mg)
- Deuterated solvent (e.g., DMSO- d_6)
- High-field NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

- Sample Preparation: Dissolve the BPB- $^{13}\text{C}_{12}$ sample in the deuterated solvent in an NMR tube.
- ^1H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence of significant impurity signals confirms high chemical purity. The coupling between protons and the adjacent ^{13}C atoms can provide information on enrichment.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Analysis:
 - In the ^{13}C spectrum, the signals for the 12 labeled aromatic carbons will be significantly enhanced compared to the natural abundance signals of the ethyl bridge and methyl group carbons.
 - Isotopic purity can be estimated by comparing the integral of the enriched carbon signals to the integrals of the natural abundance signals, correcting for the 1.1% natural abundance of ^{13}C .

Data Presentation: Isotopic Purity

The results from purity assessments are typically summarized as follows.

Parameter	Method	Specification	Result
Chemical Purity	^1H NMR, LC-MS	$\geq 98.0\%$	99.2%
Isotopic Enrichment	LC-HRMS	≥ 99 atom % ^{13}C	99.6 atom %
Isotopic Distribution	LC-HRMS	$\text{M}+0 > 99\%$	$\text{M}+0 = 99.6\%$; $\text{M}-1 = 0.3\%$; $\text{M}-2 = 0.1\%$

Stability Assessment

The stability of a SIL standard is critical for its shelf life and its reliability in long-term studies. Stability studies evaluate the degradation of the compound under various environmental conditions.

Experimental Protocol: Accelerated Stability Study

This protocol describes a general approach for conducting an accelerated stability study.

Objective: To evaluate the stability of BPB- $^{13}\text{C}_{12}$ under stressed conditions (temperature, humidity, light) over time.

Materials:

- Bisphenol B- $^{13}\text{C}_{12}$ solid sample and in solution (e.g., acetonitrile)
- Controlled environment chambers (temperature/humidity)
- Photostability chamber
- LC-MS/MS system

Methodology:

- Sample Storage: Store aliquots of solid BPB- $^{13}\text{C}_{12}$ and solutions of BPB- $^{13}\text{C}_{12}$ under the following conditions:
 - Long-Term: 2-8°C

- Accelerated: 40°C / 75% relative humidity
- Photostability: Exposed to light according to ICH Q1B guidelines
- Control: -20°C (reference)
- Time Points: Analyze samples at initial time (T₀) and at subsequent intervals (e.g., 1, 3, and 6 months).
- Analytical Method: Use a validated LC-MS/MS method to quantify the concentration of BPB-¹³C₁₂ remaining in each sample. The method should be capable of separating the parent compound from potential degradants.
- Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. A compound is typically considered stable if there is <10% degradation.

Data Presentation: Stability Study Results

Stability data should be presented clearly, showing the percentage of the analyte remaining under each condition.

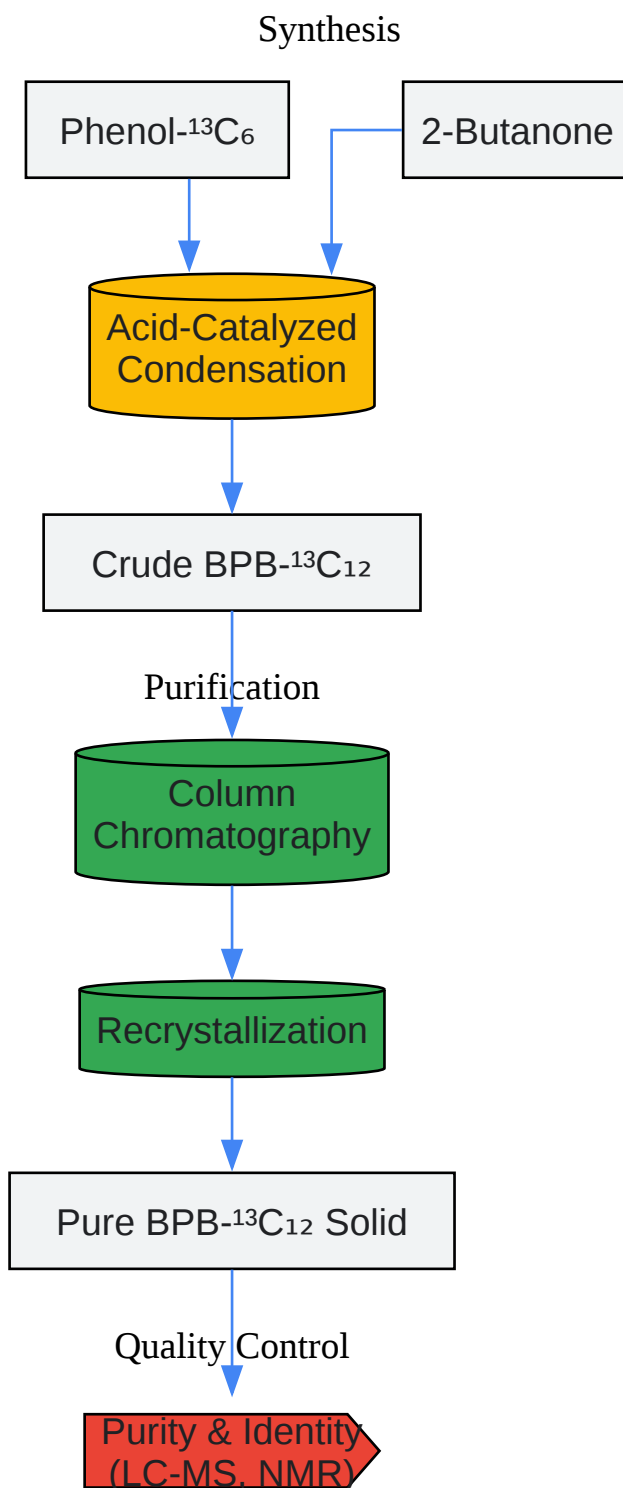
Storage Condition	Time Point	% Remaining (Solid)	% Remaining (Solution)
2-8°C	3 Months	99.8%	99.5%
	6 Months	99.5%	99.1%
40°C / 75% RH	3 Months	99.1%	97.8%
	6 Months	98.5%	96.2%
Photostability	24 Hours	99.6%	98.9%

Workflows and Biological Pathways

Visualizing the synthesis, analysis, and biological action of BPB-¹³C₁₂ provides a clearer understanding of its lifecycle and application.

Generalized Synthesis and Purification Workflow

The synthesis of BPB- $^{13}\text{C}_{12}$ involves the condensation of a ^{13}C -labeled phenol with 2-butanone. This generalized workflow illustrates the key steps.

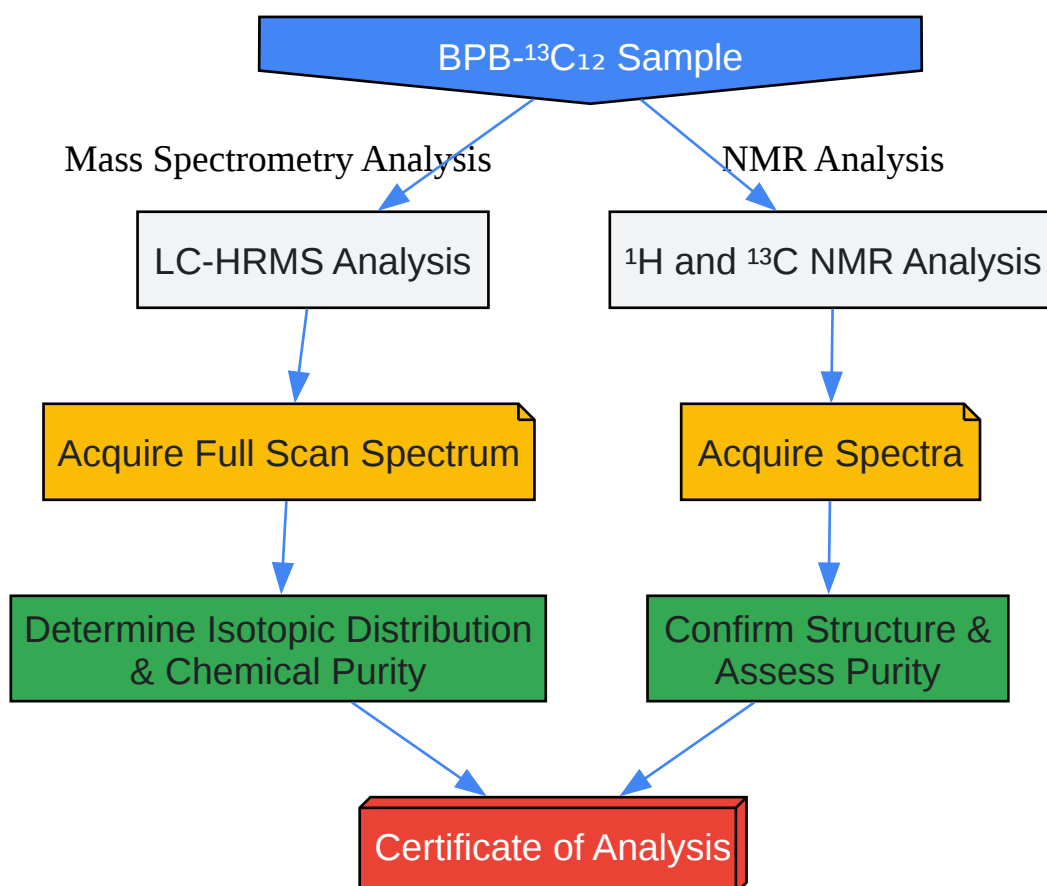


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Caption: Generalized workflow for the synthesis and purification of Bisphenol B-¹³C₁₂.

Analytical Workflow for Purity Assessment

This diagram outlines the logical flow for the comprehensive quality control analysis of the final BPB- $^{13}\text{C}_{12}$ product.

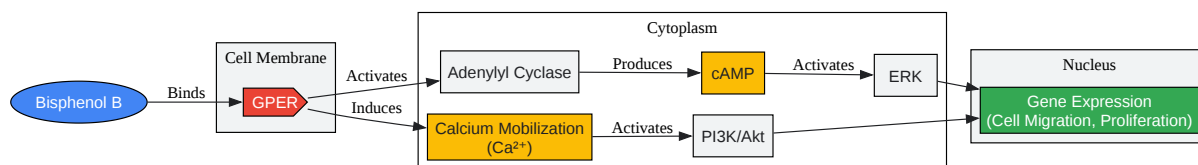


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Caption: Analytical workflow for the characterization of Bisphenol B- $^{13}\text{C}_{12}$.

Bisphenol B Signaling Pathway

Bisphenol B exerts its endocrine-disrupting effects primarily by acting as an agonist for the G protein-coupled estrogen receptor (GPER). This leads to the rapid activation of downstream signaling cascades.



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Caption: GPER-mediated signaling pathway activated by Bisphenol B.

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